3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid

Description

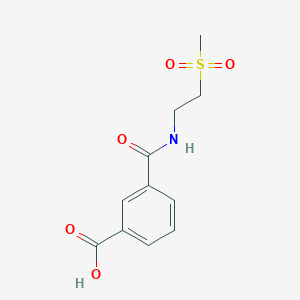

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylsulfonylethylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-18(16,17)6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFPQFONJPRKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2 Methylsulfonyl Ethyl Carbamoyl Benzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors for 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid Synthesis

A retrosynthetic analysis of this compound reveals that the primary disconnection is at the amide bond. This bond can be formed through the coupling of a carboxylic acid and an amine. This leads to two key precursors: an activated derivative of isophthalic acid (benzene-1,3-dicarboxylic acid) and 2-(methylsulfonyl)ethanamine.

Key Precursors:

Isophthalic Acid Derivative: To achieve selective mono-amidation, one of the carboxylic acid groups of isophthalic acid needs to be differentiated. This can be accomplished by using a mono-esterified derivative, such as 3-(alkoxycarbonyl)benzoic acid or 3-(chlorocarbonyl)benzoic acid methyl ester, or by employing a protecting group strategy.

2-(Methylsulfonyl)ethanamine: This precursor provides the ethylsulfonylcarbamoyl moiety of the target molecule.

Targeted Synthetic Routes for this compound

The synthesis of the target compound can be approached through several strategic routes, focusing on the efficient formation of the amide bond and the introduction of the required functional groups.

Amide Bond Formation Strategies for the Carbamoyl (B1232498) Moiety

The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by coupling a carboxylic acid with an amine using a variety of activating agents to enhance the electrophilicity of the carboxyl group.

Commonly employed methods include:

Use of Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.

Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amine to form the amide.

Mixed Anhydride Method: This involves the reaction of the carboxylic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then reacts with the amine.

| Coupling Reagent | Description | Byproducts |

| DCC (Dicyclohexylcarbodiimide) | A widely used and inexpensive coupling agent. | Dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, facilitating easier workup and purification. | A water-soluble urea derivative. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient coupling reagent, often used for difficult couplings. | Tetramethylurea and other byproducts. |

Strategies for the Introduction and Modification of the Methylsulfonyl Moiety

The 2-(methylsulfonyl)ethanamine precursor can be synthesized through various methods. A common approach involves the oxidation of a corresponding thioether. For instance, 2-(methylthio)ethanamine can be oxidized using an oxidizing agent like hydrogen peroxide to yield 2-(methylsulfonyl)ethanamine.

Another route to sulfonyl alkylamines involves the reaction of an appropriate alkylating agent with a sulfonamide or the reduction of a sulfonamide derivative.

Functionalization Approaches for the Benzoic Acid Core

A key challenge in the synthesis is the selective functionalization of one of the two carboxylic acid groups of isophthalic acid. Several strategies can be employed:

Mono-esterification: Isophthalic acid can be selectively mono-esterified to produce a mono-ester mono-acid. This can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the alcohol and the catalyst used. The remaining free carboxylic acid can then be activated and coupled with 2-(methylsulfonyl)ethanamine. The ester group can subsequently be hydrolyzed to yield the final product.

Use of Protecting Groups: One of the carboxylic acid groups can be protected, for example, as a benzyl ester. The unprotected carboxylic acid is then reacted to form the amide bond. Finally, the protecting group is removed, often by hydrogenolysis in the case of a benzyl ester, to give the desired product.

Cyclic Anhydride Formation (if applicable): For some dicarboxylic acids, the formation of a cyclic anhydride allows for regioselective ring-opening with an amine to yield a mono-amide mono-acid. However, this is not directly applicable to isophthalic acid due to the meta-substitution pattern.

Synthesis of Stereoisomers and Analogues of this compound for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationship (SAR) of this compound, a variety of analogues can be synthesized. These modifications can be made to all three main components of the molecule: the benzoic acid core, the linker, and the methylsulfonyl group.

Modifications to the Benzoic Acid Core:

Substitution Pattern: The position of the carbamoyl and carboxylic acid groups on the aromatic ring can be varied (e.g., ortho or para substitution).

Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene (B151609) ring can modulate the electronic and steric properties of the molecule.

Modifications to the Linker:

Chain Length: The length of the ethyl linker can be extended or shortened to investigate the optimal distance between the benzoic acid and the sulfonyl group.

Branching: Introduction of substituents on the ethyl chain can explore the impact of steric bulk.

Modifications to the Methylsulfonyl Moiety:

Alkyl Group: The methyl group on the sulfonyl moiety can be replaced with other alkyl or aryl groups to assess the influence of the size and nature of this group on activity.

The synthesis of these analogues would generally follow similar synthetic strategies as outlined for the parent compound, utilizing appropriately modified precursors.

Mechanistic Studies of Side Reactions and Formation Pathways Leading to this compound as an Impurity

The formation of this compound as an impurity can occur in complex reaction mixtures where the necessary precursors are present, either as starting materials, intermediates, or byproducts of other reactions.

For example, in a large-scale synthesis of a different target molecule that utilizes either a derivative of isophthalic acid or 2-(methylsulfonyl)ethanamine, the formation of the title compound could occur through several pathways:

Incomplete Reaction or Crossover Reactions: If a reaction is intended to functionalize both carboxylic acid groups of isophthalic acid, incomplete reaction could lead to the mono-functionalized intermediate, which could then react with any 2-(methylsulfonyl)ethanamine present in the reaction mixture.

Degradation of a Larger Molecule: A more complex molecule containing the this compound scaffold could potentially degrade under certain reaction or workup conditions to yield the title compound.

Side Reactions of Activated Species: Highly reactive intermediates, such as acyl chlorides or mixed anhydrides of isophthalic acid derivatives, could react with trace amounts of 2-(methylsulfonyl)ethanamine if it is present as an impurity in another reagent.

The identification and characterization of such impurities are crucial in process chemistry to ensure the purity and safety of the final product. Mechanistic studies would involve analyzing the reaction mixture at various stages using techniques like HPLC and LC-MS to identify the presence of the impurity and its precursors, thereby elucidating the pathway of its formation.

Advanced Analytical Techniques for Characterization and Quantification of 3 2 Methylsulfonyl Ethyl Carbamoyl Benzoic Acid in Research Contexts

Chromatographic Separations for 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid

Chromatographic techniques are fundamental in the isolation and purification of this compound, as well as for the identification and quantification of related impurities. The choice of method depends on the specific analytical goal, ranging from routine purity checks to comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. The retention of the compound is influenced by the hydrophobicity of the stationary phase, the composition of the mobile phase, and the pH.

Gradient elution is often preferred over isocratic elution to achieve optimal separation of the main compound from its potential impurities within a reasonable timeframe. A typical gradient might involve a mobile phase consisting of an aqueous buffer (e.g., with formic acid or ammonium acetate to control pH and improve peak shape) and an organic modifier like acetonitrile or methanol. The gradient would start with a higher proportion of the aqueous phase, gradually increasing the organic modifier concentration to elute more hydrophobic compounds.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-dependent increase of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative analysis and purity assessment of this compound. This technique allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for screening purposes. A suitable mobile phase, often a mixture of a polar and a non-polar solvent, is selected to achieve a good separation of the compound from its impurities, which can be visualized under UV light.

Emerging Chromatographic Techniques for Impurity Profiling

The identification and characterization of impurities in this compound are critical for understanding its stability and potential degradation pathways. Emerging chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), provide higher resolution and sensitivity compared to conventional HPLC. When coupled with high-resolution mass spectrometry, UHPLC can be a powerful tool for the comprehensive profiling of impurities, even at trace levels. These advanced methods are crucial for ensuring the quality and consistency of the compound in research applications.

Spectroscopic Elucidation of this compound

Spectroscopic techniques are indispensable for the structural confirmation and elucidation of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound.

¹H NMR: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the benzoic acid ring, the methylene protons of the ethyl chain, and the methyl protons of the sulfonyl group. The chemical shifts, integration values, and coupling patterns of these signals are used to confirm the proton framework of the structure.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The spectrum would display signals corresponding to each unique carbon atom, including the carbonyl carbons of the acid and amide groups, the aromatic carbons, the carbons of the ethyl chain, and the methyl carbon of the sulfonyl group.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons, providing a more detailed and definitive structural assignment.

| Nucleus | Predicted Chemical Shift (ppm) Range |

| ¹H | Aromatic (7.5-8.5), Alkyl (3.0-4.0) |

| ¹³C | Carbonyl (165-175), Aromatic (125-140), Alkyl (30-60) |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

MS Analysis: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

LC-MS Analysis: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and for impurity identification. Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer. The resulting mass spectra can confirm the molecular weight of the parent compound and provide fragmentation patterns for its impurities. This fragmentation data is crucial for elucidating the structures of unknown related substances. The fragmentation of this compound under typical MS conditions would likely involve cleavage of the amide bond and other characteristic bond ruptures, providing valuable structural information.

| Technique | Information Provided |

| MS | Molecular Weight, Elemental Composition (HRMS) |

| LC-MS | Molecular Weight of separated compounds, Fragmentation patterns for structural elucidation of impurities |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its constituent bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional moieties.

The presence of the carboxylic acid group gives rise to several prominent features. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. core.ac.ukspectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. core.ac.uk Furthermore, the C-O stretching vibration of the carboxylic acid group can be observed in the 1210-1320 cm⁻¹ range. spectroscopyonline.com

The amide functional group also presents distinct absorption bands. The N-H stretching vibration of the secondary amide is expected to appear around 3300-3500 cm⁻¹. The amide I band, primarily due to C=O stretching, is typically observed between 1630 and 1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, is usually found in the region of 1520-1570 cm⁻¹.

The sulfonyl group (-SO₂-) will also contribute to the IR spectrum. Asymmetric and symmetric SO₂ stretching vibrations are expected to produce strong absorption bands in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The aromatic benzene (B151609) ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Amide | N-H Stretch | 3300-3500 | Medium |

| Amide | C=O Stretch (Amide I) | 1630-1680 | Strong |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1520-1570 | Medium |

| Sulfonyl | Asymmetric SO₂ Stretch | 1300-1350 | Strong |

| Sulfonyl | Symmetric SO₂ Stretch | 1120-1160 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

| Methyl | C-H Stretch | 2850-2960 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving chromophores. The aromatic ring and the carbonyl groups in this compound act as the primary chromophores. The benzene ring is expected to exhibit characteristic π → π* transitions. For benzoic acid and its derivatives, these transitions typically result in a strong absorption band (the E-band) around 200-230 nm and a weaker absorption band (the B-band) around 270-280 nm. The exact position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic ring. The presence of the carbamoyl (B1232498) and methylsulfonyl groups may cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.

Table 2: Expected UV-Vis Absorption Data for this compound in a Polar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* (E-band) | ~230 | High |

| π → π* (B-band) | ~275 | Low to Medium |

X-ray Diffraction (XRD) Studies for the Solid-State Structure of this compound (if applicable)

In the absence of a single crystal, X-ray powder diffraction (XRPD) can be utilized to obtain a characteristic diffraction pattern that serves as a fingerprint for the crystalline solid. units.it This pattern is unique to a specific crystalline form and can be used to identify polymorphs, solvates, and to assess the degree of crystallinity of a sample. units.it The diffraction pattern is typically presented as a plot of diffraction angle (2θ) versus intensity.

Table 3: Hypothetical X-ray Powder Diffraction Peaks for a Crystalline Form of this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 85 |

| 12.2 | 7.2 | 60 |

| 15.8 | 5.6 | 100 |

| 19.5 | 4.5 | 70 |

| 21.3 | 4.2 | 95 |

| 25.0 | 3.6 | 50 |

Method Validation and Qualification for Research Applications

For the reliable quantification of this compound in research samples, such as in reaction monitoring or in vitro assays, the analytical method employed (typically High-Performance Liquid Chromatography, HPLC) must be validated. ceu.esnih.gov Method validation ensures that the analytical procedure is suitable for its intended purpose. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by comparing the chromatograms of the analyte, a blank, and a placebo.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined range and performing a linear regression analysis. A good correlation coefficient (r² > 0.999) is generally desired. ceu.es

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Typical Method Validation Parameters for an HPLC Assay of this compound

| Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Robustness | RSD ≤ 2.0% for varied parameters |

Structure Activity Relationship Sar and Structural Modification Studies Centered on the 3 2 Methylsulfonyl Ethyl Carbamoyl Benzoic Acid Scaffold

Elucidating Key Structural Determinants for Potential Biological Interactions in Analogues

The Aromatic Ring and Carboxylic Acid: The substituted benzoic acid core serves as a crucial anchor. The carboxyl group, being ionizable, can participate in vital ionic interactions or hydrogen bonding with biological targets. The position of the substituents on the phenyl ring is paramount; for instance, in local anesthetic benzoic acid derivatives, substitutions that enhance the electron density of the carbonyl oxygen can increase activity. pharmacy180.com

The Carbamoyl (B1232498) Linker: The amide (carbamoyl) linker provides a rigid and planar unit that can engage in hydrogen bonding both as a donor (N-H) and an acceptor (C=O). This directional hydrogen bonding capability is fundamental for molecular recognition at receptor sites. Compared to more flexible ester linkers, amides are generally more resistant to metabolic hydrolysis, which can lead to a longer duration of action. pharmacy180.com

The Ethylsulfonyl Side-Chain: The methylsulfonyl ethyl group represents a flexible, polar, and hydrophilic tail. The sulfonyl group is a strong hydrogen bond acceptor and can significantly influence the compound's solubility and pharmacokinetic properties. The ethyl linker provides conformational flexibility, allowing the methylsulfonyl group to adopt various orientations to optimize binding interactions.

Systematic studies on related scaffolds, such as sulfamoyl benzamidothiazoles, have demonstrated that the scaffold can be divided into different sites for modification to probe for potency and understand which positions tolerate changes. researchgate.net

Impact of Substitutions on the Benzoic Acid Moiety on Compound Activity

Substitutions on the benzoic acid portion of the scaffold can profoundly affect the compound's physicochemical properties and, consequently, its biological activity. The nature and position of these substituents are critical.

Electron-donating groups (e.g., alkoxy, amino) and electron-withdrawing groups (e.g., halogens, nitro) alter the electronic distribution of the aromatic ring and the acidity (pKa) of the carboxylic acid. In the context of local anesthetics derived from benzoic acid, electron-donating groups in the ortho or para positions can enhance activity by increasing the electron density of the carbonyl oxygen. pharmacy180.comyoutube.com Conversely, meta-substituted derivatives often show decreased activity. pharmacy180.com

The following table summarizes the effects of various substituents on the activity of analogous benzoic acid derivatives based on findings from related research.

| Substituent Type | Position | General Impact on Activity of Analogues | Rationale |

| Electron-Donating (e.g., -OCH3, -NH2) | Ortho, Para | Often enhances activity | Increases electron density on the carbonyl, potentially improving receptor binding. pharmacy180.comyoutube.com |

| Electron-Donating | Meta | Often decreases activity | Less effective at influencing the electronic properties of the carboxyl and carbamoyl groups. pharmacy180.com |

| Electron-Withdrawing (e.g., -Cl, -NO2) | Ortho, Para | Can increase activity | May alter pKa and lipophilicity, influencing membrane permeability and target interaction. pharmacy180.com |

| Bulky Groups | Ortho | May decrease activity | Can cause steric hindrance, preventing optimal binding with the target. |

In a series of 2-phenoxybenzamides, a shift of a substituent from the meta to the para position resulted in a significant increase in activity, highlighting the sensitivity of molecular recognition to substituent placement. researchgate.net

Influence of Variations in the Carbamoyl Linker on Molecular Recognition

The carbamoyl linker is a critical structural element that connects the benzoic acid head to the methylsulfonyl ethyl tail. Its properties are key to molecular recognition.

Rigidity and Planarity: The amide bond is planar and relatively rigid, which restricts the number of conformations the molecule can adopt. This pre-organization can be entropically favorable for binding to a receptor.

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are fundamental for anchoring the molecule within a binding pocket.

Metabolic Stability: Amide bonds are generally more stable to enzymatic hydrolysis than ester bonds. pharmacy180.com This increased stability can translate to a longer biological half-life.

In studies of procaine (B135) analogues, the nature of the atom bridging the carbonyl group and the side chain significantly influenced potency, with the order of decreasing activity being sulfur, oxygen, carbon, and then nitrogen. pharmacy180.com This suggests that even subtle electronic and steric changes in the linker region can have a large impact. Furthermore, introducing small alkyl groups on the carbon adjacent to the amide can hinder hydrolysis and increase the duration of action. pharmacy180.com

Variations in the linker, such as extending or shortening the ethyl chain or introducing conformational constraints, would likely have a significant impact on how the methylsulfonyl group is presented to a biological target.

Role of the Methylsulfonyl Group in Binding Affinity and Selectivity

The methylsulfonyl group is a key functional group that can contribute significantly to a compound's pharmacological profile. Its polar nature and ability to form strong hydrogen bonds are crucial.

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, which can lead to tight binding with receptor sites rich in hydrogen bond donors (e.g., Arg, Lys, His residues). qub.ac.uk

Solubility and Pharmacokinetics: The hydrophilicity of the methylsulfonyl group can improve the aqueous solubility of the compound, which is often a desirable property for drug candidates.

Conformational Influence: As part of a larger structure, the sulfonyl group can constrain the conformations of adjacent side chains, allowing them to adopt specific orientations that fit into binding sites. qub.ac.uk

Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere of the carboxylic acid group, sharing similarities in acidity and geometry. nih.govsemanticscholar.orgu-tokyo.ac.jp While in this scaffold, it is not acting as a carboxylic acid mimic, its electronic properties can be compared to other functional groups. For instance, it can be a bioisostere for methylsulfone functions. researchgate.net

In a study of aryl sulfonamide Mcl-1 inhibitors, molecular docking revealed that a hydrogen bond acceptor on a substituent could interact with specific residues, leading to stronger protein-ligand interactions and higher inhibitory activity. qub.ac.uk This underscores the importance of the directed interactions that a group like methylsulfonyl can provide.

Stereochemical Considerations and their Effect on Pharmacological Profiles of Related Compounds

While the 3-((2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid molecule itself is achiral, the introduction of chiral centers through structural modifications could have profound effects on its pharmacological profile. Stereoisomers of a compound can exhibit significantly different potency, efficacy, and toxicity because biological systems, such as receptors and enzymes, are chiral.

A study on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides provides a clear example of this principle. nih.gov In this series, the stereochemistry at the 2-position of the pyrrolidine (B122466) ring had a dramatic effect on dopamine (B1211576) D2 receptor binding affinity.

For compounds with a 1-ethyl substituent on the pyrrolidine, the S enantiomer was more potent than the R enantiomer.

Conversely, for compounds with a longer 1-n-hexyl substituent, the R enantiomer was more potent. nih.gov

Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationships (QSAR) for Analogues

Computational methods are powerful tools for elucidating the SAR of a series of compounds and for designing new, more potent analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For analogues of the this compound scaffold, docking studies could:

Identify key amino acid residues that interact with the benzoic acid, carbamoyl linker, and methylsulfonyl group.

Predict the binding modes of different analogues, explaining why certain substitutions increase or decrease activity. qub.ac.uk

Rationalize stereochemical preferences, as seen in studies of chiral aryl sulfonamide Mcl-1 inhibitors where docking revealed differences in interactions between R and S enantiomers. qub.ac.uk

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models use molecular descriptors that quantify various physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters).

For a series of aryl sulfonamide Mcl-1 inhibitors, QSAR models were successfully built using both 2D and 3D descriptors, demonstrating good predictive power. qub.ac.uk Similarly, QSAR studies on sulfonamides as antibacterial agents have been used to develop robust models for predicting activity. jbclinpharm.orgjbclinpharm.org A QSAR study on analogues of this compound could identify the key descriptors that correlate with activity, thereby guiding the design of new compounds with optimized properties.

The following table lists computational methods and their potential applications in studying analogues of the target scaffold.

| Computational Method | Application to Analogues | Potential Insights |

| Molecular Docking | Predicting binding pose in a target protein. | Identification of key H-bonds and hydrophobic interactions; explanation for substituent effects. qub.ac.ukqub.ac.uk |

| 2D-QSAR | Correlating 2D structural properties with activity. | Understanding the influence of properties like molecular weight, logP, and polar surface area. jbclinpharm.org |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlating 3D molecular fields with activity. | Mapping regions where steric bulk or electrostatic charge is favorable or unfavorable for activity. |

| Conformational Analysis | Determining low-energy conformations of flexible molecules. | Understanding how the ethyl linker's flexibility influences the presentation of the methylsulfonyl group. nih.govresearchgate.net |

These computational approaches, when used in conjunction with experimental synthesis and biological testing, can significantly accelerate the process of optimizing a lead compound.

Future Research Directions and Unexplored Avenues for 3 2 Methylsulfonyl Ethyl Carbamoyl Benzoic Acid

Development of Novel Synthetic Approaches to Optimize Yield and Purity for Research Samples

Currently, specific and optimized synthetic routes for 3-((2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid are not widely reported. Future research should focus on developing efficient and scalable synthetic strategies. A logical starting point would involve the coupling of 3-carboxybenzoic acid (isophthalic acid monomethyl ester, for subsequent hydrolysis) with 2-(methylsulfonyl)ethanamine.

Key areas for investigation would include:

Coupling Reagents: A systematic evaluation of various amide bond-forming reagents to maximize yield and minimize side reactions. This could include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uranium salts (e.g., HATU, HBTU).

Reaction Conditions: Optimization of solvent, temperature, reaction time, and stoichiometry to ensure complete conversion and high purity of the final product.

Purification Techniques: Development of robust purification protocols, such as recrystallization or column chromatography, to obtain highly pure material suitable for analytical and biological studies.

An interactive data table summarizing potential synthetic routes is presented below:

| Starting Material 1 | Starting Material 2 | Coupling Reagent Class | Potential Advantages | Potential Challenges |

| 3-(Methoxycarbonyl)benzoic acid | 2-(Methylsulfonyl)ethanamine | Carbodiimides | Readily available, cost-effective. | Potential for side product formation (e.g., N-acylurea), racemization if chiral centers are present. |

| Isophthalic anhydride | 2-(Methylsulfonyl)ethanamine | N/A (Direct Aminolysis) | Potentially simpler, one-step process. | Regioselectivity issues, potential for di-acylation. |

| 3-Carboxybenzoyl chloride | 2-(Methylsulfonyl)ethanamine | N/A (Acyl Chloride Reaction) | High reactivity, often fast reactions. | Acyl chloride can be moisture-sensitive, requires careful handling. |

Application of Advanced Spectroscopic and Structural Biology Techniques for Deeper Characterization and Ligand-Target Interactions

A thorough characterization of this compound is essential for understanding its physicochemical properties. Advanced spectroscopic techniques would be pivotal in this endeavor.

Nuclear Magnetic Resonance (NMR): One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy would be crucial for unambiguous structural elucidation and assignment of all proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and exact mass of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques would help in identifying the characteristic functional groups, such as the carboxylic acid, amide, and sulfonyl moieties.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular structure and insights into the solid-state packing and intermolecular interactions.

Should this compound show interaction with a biological target, techniques like Saturation Transfer Difference (STD) NMR and X-ray co-crystallography would be invaluable for mapping the ligand-protein interactions at an atomic level.

Targeted Molecular Probe Development Based on the this compound Scaffold

The structure of this compound contains functional groups that could be modified for the development of molecular probes. The benzoic acid moiety, for instance, could be derivatized to incorporate reporter groups.

Future work could focus on:

Fluorescent Probes: Attaching a fluorophore (e.g., fluorescein, rhodamine) to the scaffold could enable the visualization of its subcellular localization or its interaction with biological targets using fluorescence microscopy.

Biotinylated Probes: Conjugation with biotin (B1667282) would allow for the use of streptavidin-based assays for affinity purification of potential binding partners.

Photoaffinity Probes: Introduction of a photo-reactive group (e.g., an azide (B81097) or benzophenone) would enable covalent cross-linking to interacting biomolecules upon photo-irradiation, facilitating the identification of direct binding partners.

Exploration of New Biological Targets and Pathways for Structural Analogues

The biological activity of this compound is currently unknown. A logical step would be to screen this compound and a library of its structural analogues against a wide range of biological targets. The presence of the benzoic acid and sulfonamide-like features suggests potential interactions with various enzyme classes.

Systematic structural modifications could include:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzene (B151609) ring to probe the structure-activity relationship (SAR).

Modification of the Linker: Varying the length and flexibility of the ethyl chain connecting the amide and sulfonyl groups.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole) or the methylsulfonyl group with other hydrogen bond acceptors.

Integration with Systems Biology and Cheminformatics for Comprehensive Analysis of Structure-Function Relationships

A wealth of data can be generated from the synthetic and biological studies of this compound and its analogues. Integrating this data with systems biology and cheminformatics approaches would provide a holistic understanding of its structure-function relationships.

Potential applications include:

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate the physicochemical properties of the analogues with their biological activities.

Pharmacophore Modeling: Identifying the key structural features responsible for any observed biological activity to guide the design of more potent and selective compounds.

In Silico Screening: Using the structure of the compound to virtually screen large databases of protein structures to identify potential biological targets.

Pathway Analysis: If a biological target is identified, systems biology tools can be used to understand the broader biological pathways and networks that are modulated by the compound.

Q & A

Q. Optimization Strategies :

- Precursor Scoring : Rank precursors based on availability and reactivity using heuristic models (e.g., Template_relevance) .

- Purification : Apply solid-phase extraction (SPE) or preparative HPLC to isolate the product, referencing purity thresholds (>98% by HPLC) as seen in analogous benzoic acid derivatives .

How should researchers design experiments to assess the environmental persistence of this compound?

Advanced Research Focus

Experimental Framework (Based on Project INCHEMBIOL) :

Physical-Chemical Properties :

- Determine logP (octanol-water partition coefficient) and solubility to model bioaccumulation potential .

- Use LC-MS/MS to quantify degradation products in simulated environmental matrices (e.g., soil, water) .

Biotic Transformations :

- Conduct microbial degradation assays with activated sludge or soil microbiota to assess half-life under aerobic/anaerobic conditions .

Ecotoxicity Screening :

Q. Data Interpretation :

- Apply fugacity models to predict compartmental distribution (air, water, soil) and prioritize high-risk pathways .

What analytical techniques are most effective for determining the purity and structural integrity of this compound?

Q. Basic Research Focus

Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times to certified reference materials (e.g., USP standards) .

- TLC : Screen crude products on silica gel plates (Rf ~0.5 in ethyl acetate/hexane) for rapid purity assessment .

Spectroscopy :

Q. Quality Control :

- Cross-validate results with titration (e.g., Karl Fischer for moisture content) and elemental analysis (±0.3% for C, H, N) .

In cases of conflicting bioactivity data, what methodological approaches can resolve discrepancies?

Q. Advanced Research Focus

Assay Standardization :

- Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for enzyme inhibition assays) .

Statistical Analysis :

- Apply ANOVA or mixed-effects models to account for batch variability. For example, resolve discrepancies in IC50 values by normalizing to positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Structural Confounders :

- Check for epimerization or hydrate formation using X-ray crystallography, as seen in related compounds with labile stereocenters .

What strategies can be employed to enhance the compound’s bioavailability in pharmaceutical applications?

Q. Advanced Research Focus

Prodrug Design :

- Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Co-Crystallization :

- Screen co-formers (e.g., nicotinamide) to enhance solubility, referencing success with similar benzoic acid derivatives .

Nanocarrier Systems :

- Encapsulate in liposomes or PLGA nanoparticles, optimizing particle size (<200 nm) and zeta potential (±30 mV) for sustained release .

How can in silico models predict the metabolic pathways and potential toxicity of this compound?

Q. Advanced Research Focus

Metabolic Prediction :

- Use BKMS_METABOLIC or Reaxys Biocatalysis to identify Phase I/II metabolism sites (e.g., sulfonamide oxidation or glucuronidation) .

Toxicity Profiling :

- Apply QSAR models to estimate LD50 and hepatotoxicity risks. For example, structural alerts for sulfonamides may indicate hypersensitivity potential .

Cross-Species Extrapolation :

- Compare cytochrome P450 isoform affinities (e.g., CYP3A4 vs. CYP2C9) using docking simulations (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.